molecular formula C15H13NO B8719938 1H-Indol-5-ol, 1-(phenylmethyl)- CAS No. 142769-36-6

1H-Indol-5-ol, 1-(phenylmethyl)-

Cat. No.: B8719938
CAS No.: 142769-36-6
M. Wt: 223.27 g/mol
InChI Key: LTNFQIYLCBXXCB-UHFFFAOYSA-N
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Description

1H-Indol-5-ol, 1-(phenylmethyl)- is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

142769-36-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-benzylindol-5-ol

InChI

InChI=1S/C15H13NO/c17-14-6-7-15-13(10-14)8-9-16(15)11-12-4-2-1-3-5-12/h1-10,17H,11H2

InChI Key

LTNFQIYLCBXXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Methoxy-1H-indole (5.6 g, 21.5 mmol) was reacted with 1.0 g (25 mmol) of 60% sodium hydride and then 3.0 mL (25 mmol) of benzyl bromide by the method described in Example 12, Part D to give crude 5-methoxy-1-(phenylmethyl)-1H-indole. This material was dissolved in 250 mL of methylene chloride, cooled to -5° C., 50 mL of 1M BBr3 /CH2Cl2 added, the cooling bath removed and the mixture stirred for 1.75 hours. Ice water was added and the mixture stirred. The organic layer was separated, washed with saturated NaCl, dried (Na2 SO4), and concentrated at reduced pressure. The residue was chromatographed on silica gel and eluted with 20% ether/hexane→ether to give 870 mg (19% overall yield) of crude 5-hydroxy-1-(phenylmethyl)-1H-indole.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
BBr3 CH2Cl2
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A slurry of 0.98 g (3.12 mmol) 1-benzyl-5-benzyloxy-1H-indole, 0.20 g 20% Palladium on carbon, and 1.51 g (24 mmol) NH4CHO was heated to reflux with stirring for 3 days. The reaction was allowed to cool and an additional 0.20 g 20% Palladium on carbon and 1.33 g NH4CHO was added. The reaction was refluxed for an additional 24 hours upon which time the reaction was complete by TLC. The reaction was filtered through paper and concentrated. The residue was chromatographed on silica using 25–40% EtOAc-hexane to afford 0.44 g 1-benzyl-5-hydroxy-1H-indole as a solid.
Name
1-benzyl-5-benzyloxy-1H-indole
Quantity
0.98 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4CHO
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
NH4CHO
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

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